molecular formula C11H7NO3S B113341 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde CAS No. 952958-62-2

4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde

Cat. No.: B113341
CAS No.: 952958-62-2
M. Wt: 233.24 g/mol
InChI Key: YZEMIKQHEIXAPV-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde is an organic compound that features a benzodioxole ring fused to a thiazole ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde typically involves the condensation of 1,3-benzodioxole derivatives with thiazole precursors. One common method includes the reaction of 1,3-benzodioxole-5-carbaldehyde with thioamide under acidic conditions to form the thiazole ring . The reaction is usually carried out in solvents like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid.

    Reduction: 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and thiazole functional groups. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid: An oxidized derivative with potential biological activities.

    4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-methanol: A reduced derivative with different chemical properties.

    1,3-Benzodioxole derivatives: Compounds with similar benzodioxole rings but different functional groups.

Uniqueness

4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde is unique due to the presence of both a benzodioxole and a thiazole ring in its structure, which imparts distinct chemical and biological properties. Its aldehyde functional group also allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3S/c13-4-11-12-8(5-16-11)7-1-2-9-10(3-7)15-6-14-9/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEMIKQHEIXAPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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